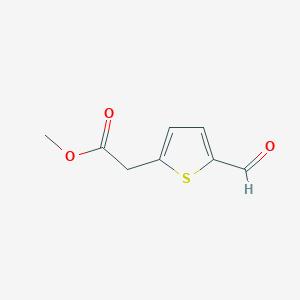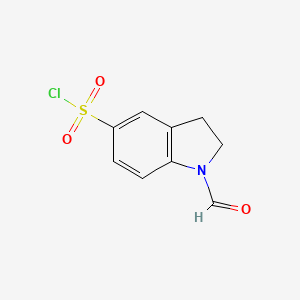![molecular formula C7H11NS2 B8803770 2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B8803770.png)
2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine
Übersicht
Beschreibung
2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C7H11NS2 It is characterized by the presence of a thienylmethylthio group attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine typically involves the reaction of ethanamine with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thienylmethylthio group to a thiol group.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets. The thienylmethylthio group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanamine, 2-[(2-furanylmethyl)thio]-
- Ethanamine, 2-[(2-pyridylmethyl)thio]-
- Ethanamine, 2-[(2-phenylmethyl)thio]-
Uniqueness
2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine is unique due to the presence of the thienylmethylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H11NS2 |
|---|---|
Molekulargewicht |
173.3 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H11NS2/c8-3-5-9-6-7-2-1-4-10-7/h1-2,4H,3,5-6,8H2 |
InChI-Schlüssel |
JXZZRROZGUTKFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CSCCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8803700.png)


![1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8803714.png)






![6-Bromo-8-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8803757.png)


